
2-Bromo-6-(prop-1-ynyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(prop-1-yn-1-yl)pyridine is an organic compound belonging to the pyridine family. It is characterized by a bromine atom at the second position and a propynyl group at the sixth position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(prop-1-yn-1-yl)pyridine typically involves the bromination of 6-(prop-1-yn-1-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-(prop-1-yn-1-yl)pyridine can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Coupling Reactions: The propynyl group allows for coupling reactions such as Sonogashira coupling, where it can react with aryl or vinyl halides in the presence of palladium catalysts and copper co-catalysts.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield the corresponding pyridines.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Coupling: Palladium catalysts, copper co-catalysts, and bases like triethylamine in solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines
- Coupled products with aryl or vinyl groups
- Pyridine N-oxides
- Reduced pyridines
Aplicaciones Científicas De Investigación
2-Bromo-6-(prop-1-yn-1-yl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, it is used to create complex molecules through substitution and coupling reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(prop-1-yn-1-yl)pyridine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and propynyl group can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparación Con Compuestos Similares
- 2-Bromo-5-(prop-1-yn-1-yl)pyridine
- 2-Bromo-6-(2-propyn-1-yl)pyridine
- 2-(prop-1-yn-1-yl)pyridine
Comparison: 2-Bromo-6-(prop-1-yn-1-yl)pyridine is unique due to the specific positioning of the bromine and propynyl groups, which influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthesis and research applications.
Propiedades
Fórmula molecular |
C8H6BrN |
|---|---|
Peso molecular |
196.04 g/mol |
Nombre IUPAC |
2-bromo-6-prop-1-ynylpyridine |
InChI |
InChI=1S/C8H6BrN/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,1H3 |
Clave InChI |
XFDIAPACASXMSE-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


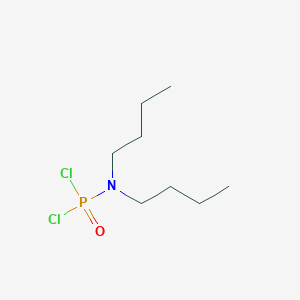
![[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)
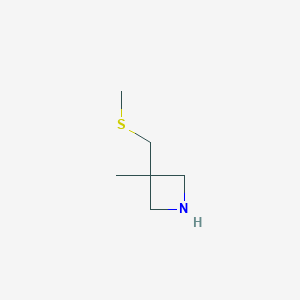
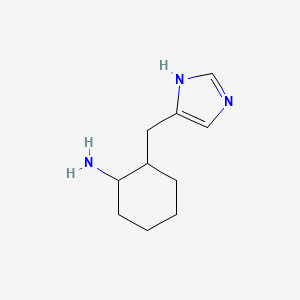

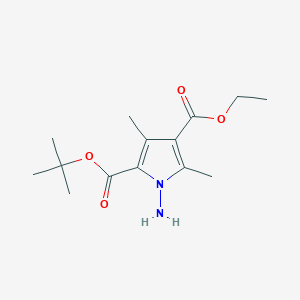

![(3aR,6aR)-1,3a,4,6a-Tetrahydroimidazo[4,5-d]imidazol-2-amine](/img/structure/B12821870.png)
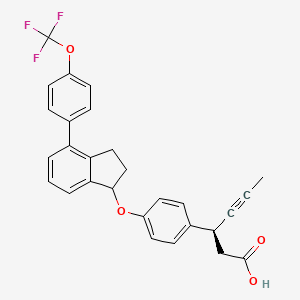
![Benz[a]anthracene-2,3,4-triol, 1,2,3,4-tetrahydro-](/img/structure/B12821878.png)
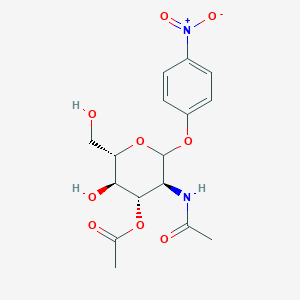
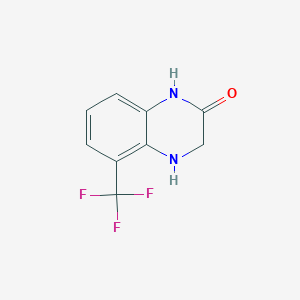
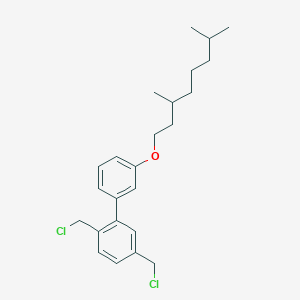
![(3AS,6aR)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12821922.png)
